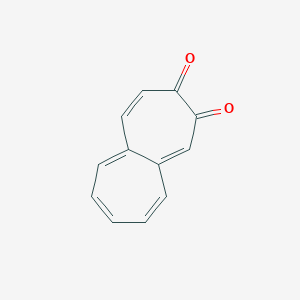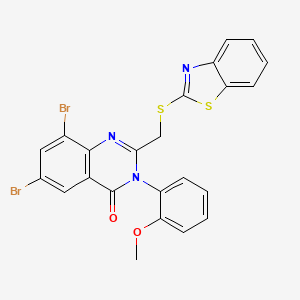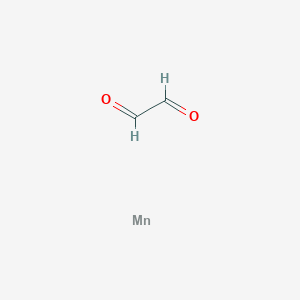![molecular formula C16H32INO2 B14320096 N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide CAS No. 109597-58-2](/img/structure/B14320096.png)
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that combines a long aliphatic chain with a trimethylammonium group. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-hydroxyethanaminium iodide with undec-10-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the ethanaminium iodide is replaced by the undec-10-enoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide involves its interaction with lipid membranes. The long aliphatic chain allows it to insert into lipid bilayers, while the trimethylammonium group interacts with the polar head groups of lipids. This interaction can disrupt membrane integrity, making it useful in applications such as antimicrobial agents and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-3-(10-undecenoylamino)-1-propanaminium methyl sulfate
- N,N,N-Trimethyl-2-(undec-10-enoylamino)ethanaminium iodide
Uniqueness
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is unique due to its specific combination of a long aliphatic chain and a quaternary ammonium group. This structure imparts distinct surfactant properties, making it highly effective in disrupting lipid membranes and useful in various applications.
Eigenschaften
CAS-Nummer |
109597-58-2 |
|---|---|
Molekularformel |
C16H32INO2 |
Molekulargewicht |
397.33 g/mol |
IUPAC-Name |
trimethyl(2-undec-10-enoyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2,3)4;/h5H,1,6-15H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HBGYFEZANSSNTB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCC=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)




![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)


![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)

